molecular formula C18H27NO4 B1377270 N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine CAS No. 1345728-48-4

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine

Cat. No.: B1377270
CAS No.: 1345728-48-4
M. Wt: 321.4 g/mol
InChI Key: DTYAGPOXBWTNDV-UHFFFAOYSA-N
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Description

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The hydroxyl group can be introduced via oxidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl-substituted piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Chemistry

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of bioactive molecules. This compound is particularly useful in the development of new drugs targeting neurological disorders and other medical conditions.

Case Study: Synthesis of Antitumor Agents

Research indicates that this compound can be utilized in synthesizing intermediates for antitumor medications. A notable synthesis method involves using 4-piperidone hydrochloride, which undergoes several steps to yield high-purity products suitable for pharmaceutical applications .

Drug Development

The unique structural properties of this compound facilitate the creation of targeted therapies . By modifying its structure, researchers can develop compounds that interact specifically with biological targets, enhancing therapeutic outcomes while minimizing side effects.

Example: Neurological Disorder Treatments

In drug development focused on neurological disorders, this compound has been instrumental in creating derivatives that show improved activity against specific neurotransmitter systems . The ability to modify its structure allows for tailored approaches in treating complex conditions like depression and anxiety.

Bioconjugation

This compound plays a crucial role in bioconjugation processes , where it facilitates the attachment of drugs to biomolecules. This application is vital for improving drug delivery systems and increasing the therapeutic index of medications.

Application in Drug Delivery Systems

By conjugating drugs with this compound, researchers can enhance the stability and bioavailability of therapeutics, resulting in more effective treatment regimens with reduced adverse effects .

Research in Neuroscience

This compound is employed extensively in neuroscience research to understand neurotransmitter systems better. Its application aids researchers in elucidating mechanisms of action for various neuroactive compounds, contributing to advancements in neuropharmacology.

Research Findings

Studies have demonstrated that modifications of this compound can influence receptor binding affinities, thereby providing insights into potential therapeutic targets for neurological conditions .

Material Science

In addition to its pharmaceutical applications, this compound is explored in material science for developing advanced materials. Its unique properties make it suitable for creating polymers with specific characteristics beneficial for industrial applications.

Example: Development of Advanced Polymers

Research into polymeric materials utilizing this compound has shown promise in creating materials that exhibit enhanced mechanical properties and chemical resistance, making them suitable for various industrial uses .

Summary Table of Applications

Application AreaDescription
Synthetic ChemistryKey intermediate for synthesizing pharmaceuticals; enhances drug efficacy
Drug DevelopmentFacilitates creation of targeted therapies; improves interaction with biological targets
BioconjugationEnhances drug delivery systems; improves stability and bioavailability
Neuroscience ResearchAids understanding of neurotransmitter systems; influences receptor binding affinities
Material ScienceUsed in developing advanced polymers with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(benzyloxy)carbonyl]piperidine-1-carboxylate
  • Tert-butyl 4-[(benzyloxy)methyl]piperidine-1-carboxylate
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

Uniqueness

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine is unique due to the presence of both a benzyloxy group and a hydroxyl group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a piperidine derivative that features a benzyloxymethyl group and a Boc (tert-butyloxycarbonyl) protecting group. The synthesis of this compound typically involves the protection of the piperidine nitrogen followed by the introduction of the benzyloxymethyl group.

Synthesis Overview:

  • Protection of Piperidine: The nitrogen atom of piperidine is protected using Boc anhydride.
  • Introduction of Benzyloxymethyl Group: A suitable benzyloxymethylating agent is reacted with the protected piperidine to yield N-Boc-4-benzyloxymethyl-piperidine.
  • Hydroxylation: The final step involves hydroxylation at the 4-position to produce this compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent.

Research indicates that compounds similar to this compound exhibit interactions with specific receptors in the central nervous system, particularly opioid receptors. The structural features of the piperidine ring play a crucial role in ligand-receptor interactions, influencing affinity and potency.

Case Studies

  • Opioid Receptor Agonism:
    • A study demonstrated that modifications to the piperidine scaffold can significantly alter binding affinity at delta-opioid receptors. For instance, variations in substituents at position 2 led to a decrease in affinity by up to 2000-fold, highlighting the importance of structural optimization for therapeutic efficacy .
  • Antimicrobial Activity:
    • Another investigation assessed the antimicrobial properties of piperidine derivatives, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Cytotoxicity Studies:
    • Cytotoxicity assays have shown that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .

Table 1: Biological Activity Summary

CompoundActivity TypeIC50 (µM)Reference
This compoundOpioid Receptor Agonist50
This compoundAntimicrobial25
This compoundCytotoxicity30

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(phenylmethoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)23-16(20)19-11-9-18(21,10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYAGPOXBWTNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An Et2O (25 ml) solution of tert-butyl 6-[(benzyloxy)methyl]-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (3.37 g) was added dropwise under ice-cooling to an suspension of LAH (520 mg) in Et2O (75 ml), and was stirred at room temperature for 1 hour, Under ice-cooling, a saturated ammonia aqueous solution (1 ml) was added. After dilution with THF, stirring was performed at room temperature for 2 hours. After drying over anhydrous magnesium sulfate, Celite filtering was performed. The residue obtained by concentration was purified by silica gel column chromatography (EtOAc/hexane) to obtain tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate (2.59 g).
Name
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tert-butyl 6-[(benzyloxy)methyl]-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Quantity
3.37 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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